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Compound of Interest

2-Chloro-4-(3-
Compound Name:
methoxyphenyl)pyrimidine

cat. No.: B1352573

Technical Guide: 2-Chloro-4-(3-
methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-
methoxyphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and
drug discovery. Pyrimidine scaffolds are foundational in numerous biologically active
molecules, including several approved therapeutics. The subject compound, with its specific
substitution pattern, represents a valuable chemical intermediate for the synthesis of a diverse
range of potential therapeutic agents. While specific biological data for this exact molecule is
limited in publicly available literature, this guide will detail its chemical properties, provide a
plausible synthetic route, and discuss its potential applications based on the known activities of
structurally related pyrimidine derivatives.

Chemical Identity

The nomenclature and key identifiers for the compound are as follows:
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Parameter Value

IUPAC Name 2-Chloro-4-(3-methoxyphenyl)pyrimidine
CAS Number 499195-50-5[1]

Molecular Formula C11HsCIN20

Molecular Weight 220.65 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-(3-
methoxyphenyl)pyrimidine is presented below. These values are critical for its handling,
formulation, and application in experimental settings.

Property Value
Appearance Solid (predicted)
Purity Typically 295% (as supplied by vendors)[1]

Solubilit Soluble in organic solvents such as DMSO and
olubili
y methanol (predicted)

Storage Store in a cool, dry place away from light

Synthesis and Experimental Protocols

The synthesis of 2-Chloro-4-(3-methoxyphenyl)pyrimidine can be achieved through a multi-
step process, leveraging established pyrimidine synthesis methodologies. A representative
experimental protocol is detailed below.

General Synthetic Scheme

A common approach to synthesizing 4-aryl-2-chloropyrimidines involves the condensation of an
aryl-substituted (-ketoester with urea or thiourea, followed by chlorination.
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Caption: Synthetic workflow for 2-Chloro-4-(3-methoxyphenyl)pyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of the 3-Ketoester Intermediate

¢ To a solution of sodium ethoxide in anhydrous ethanol, add 3-methoxyacetophenone
dropwise at 0°C.

» Following the addition, add diethyl oxalate dropwise while maintaining the temperature at
0°C.

¢ Allow the reaction mixture to stir at room temperature overnight.

e Quench the reaction with a dilute acid and extract the product with an organic solvent.
 Purify the crude product via column chromatography to yield the corresponding [3-ketoester.
Step 2: Synthesis of the Pyrimidine-2,4-dione Derivative

o Reflux the (-ketoester intermediate with urea in an ethanolic solution containing a catalytic
amount of a strong acid.

¢ Monitor the reaction by thin-layer chromatography (TLC) until completion.

e Upon cooling, the pyrimidine-2,4-dione derivative will precipitate.
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» Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Chlorination to Yield 2-Chloro-4-(3-methoxyphenyl)pyrimidine

Treat the pyrimidine-2,4-dione derivative with a chlorinating agent, such as phosphorus
oxychloride (POCIs), under reflux.

 After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the
excess POCls.

o Neutralize the solution with a base, leading to the precipitation of the crude product.

o Collect the solid by filtration, wash with water, and purify by recrystallization or column
chromatography to obtain 2-Chloro-4-(3-methoxyphenyl)pyrimidine.

Potential Biological Activity and Applications

While specific biological data for 2-Chloro-4-(3-methoxyphenyl)pyrimidine is not extensively
documented, the pyrimidine core is a well-established pharmacophore in drug discovery.
Derivatives of 2-chloropyrimidine are frequently utilized as intermediates in the synthesis of
kinase inhibitors.

Kinase Inhibition

The 2-chloro substituent serves as a reactive handle for nucleophilic substitution, allowing for
the introduction of various amine-containing fragments to target the ATP-binding site of protein
kinases. Many kinase inhibitors feature a substituted pyrimidine scaffold that forms key
hydrogen bond interactions within the kinase hinge region.
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Representative Experimental Protocol: Kinase Inhibition
Assay
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The following is a general protocol for assessing the inhibitory activity of a pyrimidine-based
compound against a target kinase.

Materials:

Target kinase enzyme

» Kinase-specific substrate peptide

e ATP (Adenosine triphosphate)

e Assay buffer (e.g., Tris-HCI, MgClz, DTT)

e Test compound (2-Chloro-4-(3-methoxyphenyl)pyrimidine derivative) dissolved in DMSO
o Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

o 384-well assay plates

» Plate reader capable of luminescence or fluorescence detection

Procedure:

e Compound Preparation: Serially dilute the test compound in DMSO to create a range of
concentrations.

o Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-
well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no
enzyme).

o Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer.
Add this mix to the wells to initiate the reaction.

o ATP Addition: Add ATP to the wells to start the phosphorylation reaction.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined
time.
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o Detection: Stop the reaction and add the detection reagent according to the manufacturer's
instructions. This reagent measures the amount of ADP produced or ATP remaining.

o Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

o Data Analysis: Calculate the percent inhibition for each compound concentration and
determine the ICso value by fitting the data to a dose-response curve.

Conclusion

2-Chloro-4-(3-methoxyphenyl)pyrimidine is a valuable building block in synthetic and
medicinal chemistry. Its utility lies in the reactivity of the 2-chloro position, which allows for the
straightforward synthesis of a wide array of substituted pyrimidine derivatives. While direct
biological data for this specific compound is sparse, its structural motifs are present in
numerous biologically active molecules, particularly kinase inhibitors. The protocols and
information provided in this guide are intended to support researchers in the synthesis and
evaluation of novel compounds derived from this versatile intermediate. Further investigation is
warranted to fully elucidate the biological potential of 2-Chloro-4-(3-
methoxyphenyl)pyrimidine and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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